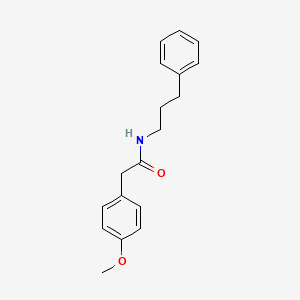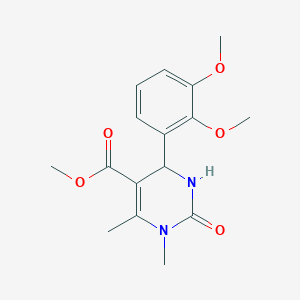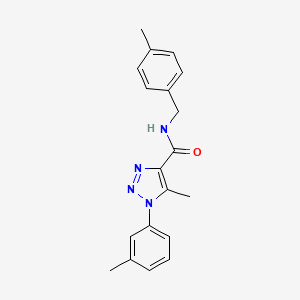
2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenyl group and a phenylpropyl group attached to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide typically involves the reaction of 4-methoxyphenylacetic acid with 3-phenylpropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The process may include steps such as solvent extraction, distillation, and crystallization to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-(3-phenylpropyl)acetamide.
Reduction: Formation of 2-(4-methoxyphenyl)-N-(3-phenylpropyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-hydroxyphenyl)-N-(3-phenylpropyl)acetamide
- 2-(4-methoxyphenyl)-N-(3-phenylpropyl)ethylamine
- 2-(4-methoxyphenyl)-N-(3-phenylpropyl)propionamide
Uniqueness
2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group provides stability and potential for further functionalization, while the phenylpropyl group enhances its lipophilicity and ability to interact with hydrophobic targets.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-21-17-11-9-16(10-12-17)14-18(20)19-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13-14H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECPJNDMIULPJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(4-bromophenyl)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline](/img/structure/B5103587.png)
![2-(4-Methoxybenzamido)-N-[3-methyl-1-(3-methylanilino)-1-oxobutan-2-yl]benzamide](/img/structure/B5103590.png)
![N-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B5103598.png)
![(5E)-1-(4-bromo-3-methylphenyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5103601.png)
![[4-(4-Methylpiperazine-1-carbonyl)phenyl]-(2,4,6-trimethylphenyl)methanone;hydrochloride](/img/structure/B5103608.png)
![4-[[(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzenesulfonamide](/img/structure/B5103612.png)
![1-(4-ethoxyphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea](/img/structure/B5103616.png)
![(3R,4R)-1-[(4-ethynylphenyl)methyl]-4-morpholin-4-ylpiperidin-3-ol](/img/structure/B5103623.png)


![1,1-dichloro-1a-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B5103655.png)

![N,N-diethyl-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B5103660.png)
![2-[2-(ETHYLSULFANYL)-1H-13-BENZODIAZOL-1-YL]-N-(4-NITROPHENYL)ACETAMIDE](/img/structure/B5103675.png)
